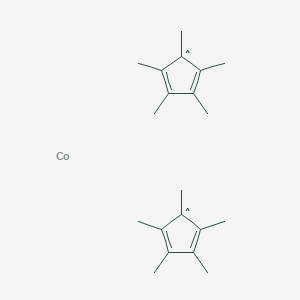
Bis(pentamethylcyclopentadienyl)cobalt(II)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(pentamethylcyclopentadienyl)cobalt(II) and related complexes often involves the reaction of pentamethylcyclopentadienyl ligands with cobalt sources under specific conditions. For instance, complexes with similar ligands have been synthesized through one-pot template reactions involving cobalt(II) chloride and respective anilines in specific solvents, demonstrating the versatility of cobalt in forming various organometallic structures (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of bis(pentamethylcyclopentadienyl)cobalt(II) complexes often showcases distorted geometries. For example, certain cobalt(II) complexes exhibit distorted square pyramidal and octahedral geometries, which are crucial for their catalytic and thermal stability properties. The detailed structural characterization aids in understanding the coordination environment around cobalt and its impact on the compound's reactivity and stability (Zhang et al., 2020).
Chemical Reactions and Properties
Bis(pentamethylcyclopentadienyl)cobalt(II) complexes participate in a variety of chemical reactions, reflecting their diverse chemical properties. These reactions include polymerization processes, where such complexes, upon activation, show high catalytic activity towards ethylene polymerization, producing linear polyethylene waxes with specific molecular weights. This demonstrates the complexes' role in catalysis, particularly in polymer science (Zhang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Hydroboration of Alkenes : Bis(imino)pyridine cobalt methyl complexes, similar in structure to Bis(pentamethylcyclopentadienyl)cobalt(II), are effective in the hydroboration of sterically hindered alkenes. This process allows for remote C-H bond hydrofunctionalization with terminal selectivity (Obligacion & Chirik, 2013).
Polymerization : New bis(amidine)-cobalt catalysts show high activity in styrene polymerization, suggesting potential efficiency in polymerizing various polymers with high conversion (Cho et al., 2014).
Hydrogen Generation : Novel electron relays like bis(carboxycyclopentadienyl) cobalt and cobalt(III) sepulchrate can effectively generate hydrogen from water in electrochemical and photochemical processes (Houlding et al., 1982).
Formation of Metal Complexes : Cobalt(II) ion interacts with amino acids like L-cysteine and D-penicillamine to form various complexes, including bis complexes, polynuclear complexes, and distorted tetrahedral bis complexes (Harman & Sóvágó, 1983).
Catalysis : Molecular sieves containing bis(pentamethylcyclopentadienyl) cobalt(III) ion show potential as catalysts in various applications, including in zeolite synthesis (Balkus & Gabrielov, 1997).
Nanoparticle Preparation : Cobalt nanoparticles prepared from complexes like [bis(salicylidene)cobalt(II)]-oleylamine, through thermal decomposition, exhibit enhanced magnetic properties compared to bulk materials (Salavati‐Niasari et al., 2008).
Solar Cells : Low-spin cobalt complex redox shuttles are promising for dye-sensitized solar cells, potentially achieving over 2% efficiency without rate-limiting regeneration (Xie & Hamann, 2013).
Zukünftige Richtungen
Bis(pentamethylcyclopentadienyl)cobalt(II) has potential applications in the field of thin film deposition, industrial chemistry, and pharmaceuticals . Its use as a dopant in the fabrication of organic electronic materials and as a precursor for atomic layer deposition suggests promising future directions in the field of material science and electronics .
Eigenschaften
InChI |
InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJNPINFJSJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentamethylcyclopentadienyl)cobalt(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)




